molecular formula C26H28N4O3 B10925062 6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925062
M. Wt: 444.5 g/mol
InChI Key: CHRYHCAAMHKHKQ-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl and propyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene
  • 4-Methoxyphenethylamine
  • 1,3,6,8-Tetra(4-methoxyphenyl)pyrene

Uniqueness

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique pyrazolo[3,4-b]pyridine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H28N4O3/c1-6-22(17-7-11-19(32-4)12-8-17)28-26(31)21-15-23(18-9-13-20(33-5)14-10-18)27-25-24(21)16(2)29-30(25)3/h7-15,22H,6H2,1-5H3,(H,28,31)

InChI Key

CHRYHCAAMHKHKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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